

A Technical Guide to the Biological Activities of Novel 4-Hydrazinoquinazoline Scaffolds

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Compound of Interest

Compound Name: **4-Hydrazinoquinazoline**

Cat. No.: **B1199610**

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This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel **4-hydrazinoquinazoline** scaffolds. The quinazoline core, a bicyclic aromatic heterocycle, is a prominent feature in numerous biologically active compounds, and the introduction of a hydrazino group at the 4-position has been shown to be a fruitful strategy for the development of potent therapeutic agents.^{[1][2]} These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.^{[3][4][5]} This document summarizes key quantitative data, details common experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Biological Activities and Data Presentation

Novel **4-hydrazinoquinazoline** derivatives have been extensively evaluated for various biological activities. The following sections present quantitative data from several key studies in structured tables for ease of comparison.

Anticancer Activity

The **4-hydrazinoquinazoline** scaffold has served as a foundation for the development of potent anticancer agents. These compounds have been shown to exhibit significant cytotoxicity against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of **4-Hydrazinoquinazoline** Derivatives (IC₅₀ values in μM)

Compound ID	H-460	HT-29	HepG2	SGC-7901	HeLa	MDA-MB231	MCF-7	Reference
9p	0.031	0.015	0.53	0.58	-	-	-	[4]
CM9	-	8.6 (EBC-1)	-	-	-	-	-	[6]
21	-	-	-	-	1.85	2.15	-	[7][8]
22	-	-	-	-	2.11	2.53	-	[7][8]
23	-	-	-	-	2.34	2.81	-	[7][8]
3b	-	-	-	-	-	-	7.016	[9]
3c	-	-	-	-	-	-	7.05	[9]
6h	-	-	-	-	-	-	2.71	[10]
Gefitinib (Ref.)	-	-	-	-	4.3	28.3	-	[7][8]
Doxorubicin (Ref.)	-	-	-	-	-	-	6.18	[10]

Note: '-' indicates data not available. Cell lines are specified in parentheses where different from the column header.

The data indicates that certain derivatives, such as compound 9p, exhibit exceptionally high potency, with IC₅₀ values in the nanomolar range, surpassing reference drugs in some cases.

[4] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways in cancer cells, such as receptor tyrosine kinases.[6] For instance, some derivatives have been identified as potent inhibitors of the MET receptor tyrosine kinase.[6]

Antimicrobial Activity

Derivatives of **4-hydrazinoquinazoline** have also been investigated for their antibacterial and antifungal properties. These compounds have shown promising activity against a variety of pathogenic microorganisms.

Table 2: Antimicrobial Activity of **4-Hydrazinoquinazoline** Derivatives (MIC values in $\mu\text{g/mL}$)

Compound ID	E. coli	S. aureus	B. subtilis	S. typhimurium	C. albicans	M. phaseolina	Reference
4a	-	4	4	8	2	8	[3]
4b	8	8	8	8	16	128	[3]
4c	-	-	-	4	2-8	2-8	[3]
5a	1-16	1-16	1-16	1-16	1-16	1-16	[3]
Amoxicillin (Ref.)	-	-	-	>32	-	-	[3]
Clotrimazole (Ref.)	-	-	-	-	8	16	[3]

Note: '-' indicates data not available. A range indicates activity across multiple tested strains within that group.

The results highlight that compounds like 5a show broad-spectrum antimicrobial activity.[3] The mechanism is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[3]

Enzyme Inhibitory Activity

The ability of **4-hydrazinoquinazoline** scaffolds to inhibit specific enzymes is a key aspect of their therapeutic potential. This includes enzymes relevant to both antimicrobial and anticancer applications.

Table 3: Enzyme Inhibitory Activity of **4-Hydrazinoquinazoline** Derivatives

Compound ID	Enzyme Target	IC ₅₀ (μM)	Ki (nM)	Reference
4a	E. coli DNA Gyrase	4.17	-	[3]
5a	E. coli DNA Gyrase	3.19	-	[3]
5c	E. coli DNA Gyrase	4.09	-	[3]
5d	E. coli DNA Gyrase	3.19 - 4.17	-	[3]
CM9	MET Kinase	-	-	[6]
6h	EGFR Kinase	0.22	-	[10]
3	hCA XII	-	5.4	[11][12]
4a	hCA II	-	2.4	[13]
4e	hCA II	-	4.6	[13]
Acetazolamide (Ref.)	hCA I	-	250	[5][11][12]
Acetazolamide (Ref.)	hCA II	-	12	[5][11][12]
Lapatinib (Ref.)	EGFR Kinase	0.18	-	[10]

Note: '-' indicates data not available. Inhibition of MET kinase by CM9 was reported as 37.1–66.3% at 10–50 μM.[6]

These compounds have demonstrated potent inhibition of bacterial DNA gyrase and human carbonic anhydrase (hCA) isoforms, as well as cancer-related kinases like EGFR.[3][10][11][12] The selectivity for certain hCA isoforms, particularly those overexpressed in tumors (hCA IX and XII), makes them attractive candidates for anticancer drug design.[5][11][12]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds. The following are protocols for key assays cited in the literature for **4-hydrazinoquinazoline** derivatives.

Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability.

- Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.^{[7][8]}
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ to 4 x 10⁴ cells per well and allowed to attach overnight.^[6]
- Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. These are then diluted with the growth medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, and 50 µM). The cells are treated with these concentrations and incubated for a specified period, typically 24 to 72 hours.^{[6][7][8]}
- MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS (e.g., at 5 mg/mL) is added to each well. The plates are incubated for another 4 hours.
- Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (DMSO-treated) cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

- Inoculum Preparation: Bacterial or fungal strains are grown on a suitable agar medium. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard.

- Compound Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: *E. coli* DNA Gyrase Assay

This assay measures the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

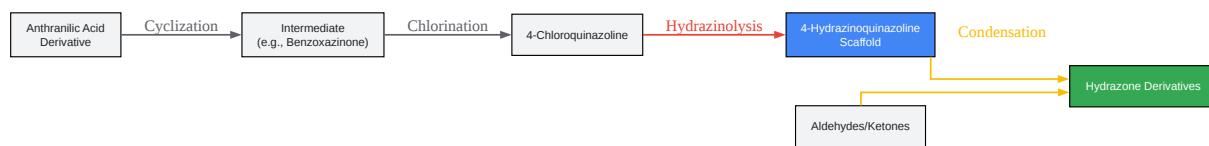
- Reaction Mixture: The standard reaction mixture (e.g., 30 µL total volume) contains the assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol).
- Components: The mixture includes relaxed pBR322 DNA (as the substrate), *E. coli* DNA gyrase enzyme, and the test compound at various concentrations.
- Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for 1 hour.
- Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).
- Analysis: The DNA products (supercoiled vs. relaxed) are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light.
- IC₅₀ Calculation: The intensity of the supercoiled DNA band is quantified. The IC₅₀ value is the concentration of the compound that reduces the supercoiling activity by 50% compared to the control without the inhibitor.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

General Synthetic Pathway

The following diagram illustrates a common synthetic route to **4-hydrazinoquinazoline** derivatives.

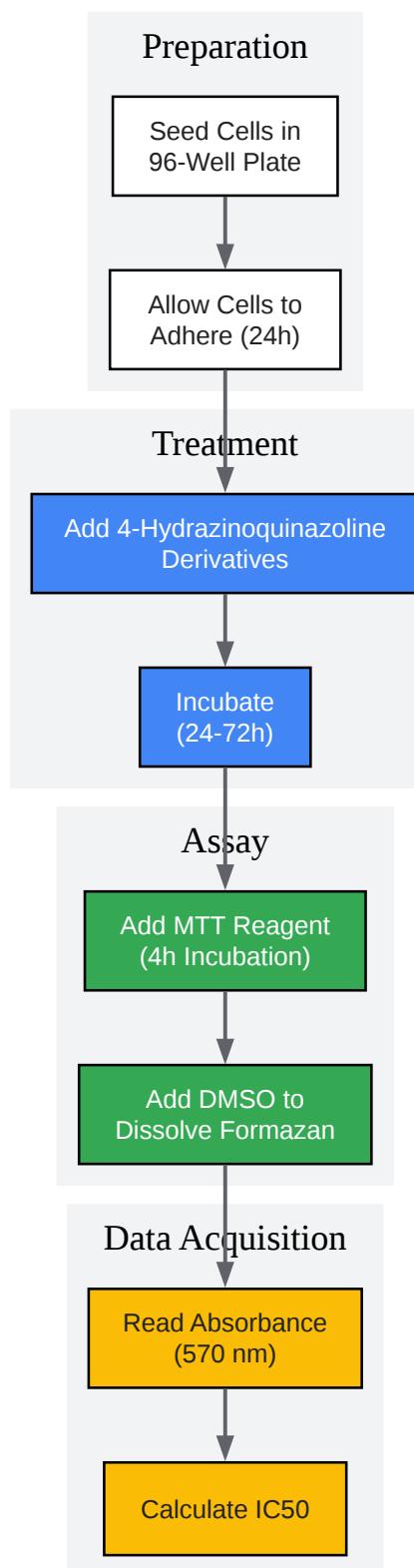


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Caption: General synthesis of **4-hydrazinoquinazoline** hydrazones.

Experimental Workflow: MTT Assay

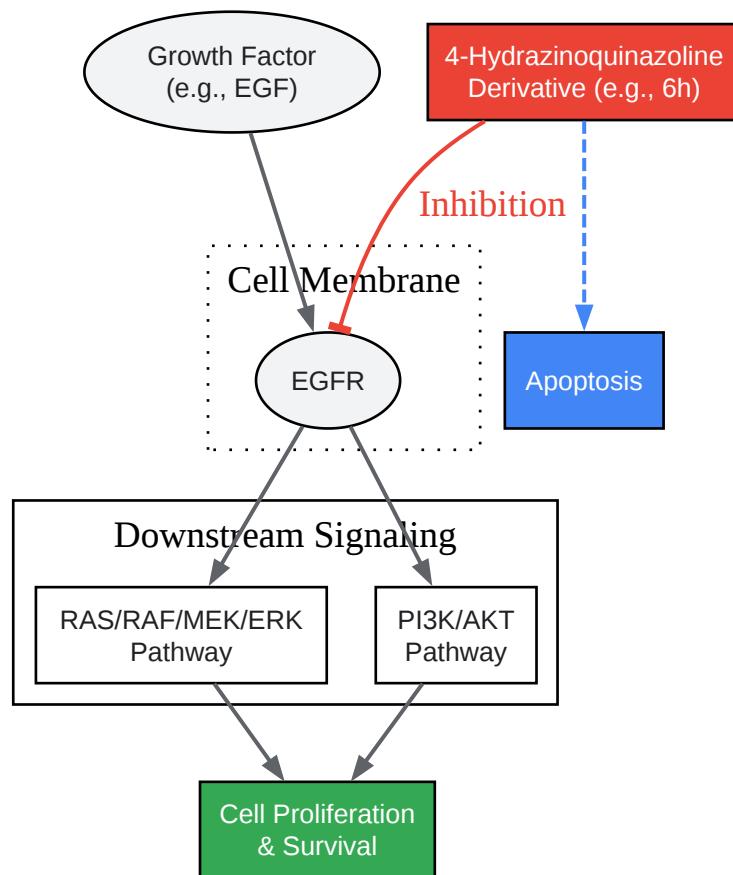
This diagram outlines the key steps of the MTT cell viability assay.

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Caption: Workflow of the MTT cell viability assay.

Anticancer Mechanism: EGFR Inhibition Pathway

This diagram illustrates the inhibition of the EGFR signaling pathway, a common mechanism for quinazoline-based anticancer agents.



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Caption: Inhibition of EGFR signaling by a **4-hydrazinoquinazoline** derivative.

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